N-Deethyl Dorzolamide Hydrochloride is a metabolite of Dorzolamide.
N-Deethyldorzolamide hydrochloride
CAS No.: 164455-27-0
Cat. No.: VC21348644
Molecular Formula: C8H12N2O4S3·HCl
Molecular Weight: 332.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 164455-27-0 |
---|---|
Molecular Formula | C8H12N2O4S3·HCl |
Molecular Weight | 332.9 g/mol |
IUPAC Name | (4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |
Standard InChI | InChI=1S/C8H12N2O4S3.ClH/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12;/h3-4,6H,2,9H2,1H3,(H2,10,13,14);1H/t4-,6-;/m0./s1 |
Standard InChI Key | VZLLBYYSCGNPPR-DPIOYBAHSA-N |
Isomeric SMILES | C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl |
SMILES | CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl |
Canonical SMILES | CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl |
Chemical Identity and Structure
N-Deethyldorzolamide hydrochloride represents a metabolic derivative of dorzolamide, formed through the deethylation process. It is officially recognized by several synonyms in chemical and pharmaceutical contexts:
The compound results from the metabolic pathway of dorzolamide, where the parent compound undergoes N-deethylation. This structural modification alters the pharmacological properties while maintaining some of the carbonic anhydrase inhibitory activity. Structurally, it differs from dorzolamide hydrochloride by the replacement of the ethylamino group with an amino group, resulting in a modified pharmacological profile.
Physical and Chemical Properties
N-Deethyldorzolamide hydrochloride exhibits distinctive physical and chemical characteristics that influence its handling, storage, and analytical procedures:
Property | Characteristic |
---|---|
Physical State | Solid |
Color | White to Off-White |
Solubility | Slightly soluble in methanol |
Stability Concerns | Hygroscopic |
Recommended Storage | -20°C freezer, under inert atmosphere |
The compound's hygroscopic nature necessitates careful handling and storage protocols to maintain its integrity for analytical and research purposes. These physical properties are crucial considerations for researchers working with this compound in laboratory settings and for quality control in pharmaceutical manufacturing.
Pharmacological Profile
Mechanism of Action
N-Deethyldorzolamide functions as a carbonic anhydrase inhibitor, though with a different inhibition profile compared to its parent compound. The pharmacological activity centers on the following characteristics:
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It inhibits carbonic anhydrase II (CA-II) less potently than the parent drug dorzolamide
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It demonstrates inhibitory activity against carbonic anhydrase I (CA-I)
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The compound accumulates in red blood cells (RBCs) where it binds primarily to CA-I
Comparative Inhibitory Activity
The relative inhibitory potency of N-Deethyldorzolamide compared to dorzolamide demonstrates important pharmacological distinctions:
Enzyme Target | N-Deethyldorzolamide | Dorzolamide |
---|---|---|
Carbonic Anhydrase I (CA-I) | Primary binding target | Secondary binding target |
Carbonic Anhydrase II (CA-II) | Less potent inhibition | More potent inhibition |
These differences in enzyme targeting and inhibitory potency illustrate how metabolic transformation modifies the pharmacological profile of the original drug. Such modifications can influence both therapeutic efficacy and potential side effect profiles.
Metabolism and Pharmacokinetics
Formation and Distribution
N-Deethyldorzolamide is produced as a metabolite following the administration of dorzolamide. Key aspects of its metabolism and distribution include:
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The metabolite accumulates in red blood cells similar to the parent compound
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Plasma concentrations are generally below the assay limit of quantitation (15nM)
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It exhibits accumulation in RBCs primarily through binding to CA-I
Analytical Significance
Reference Standard Applications
As a reference standard, N-Deethyldorzolamide hydrochloride fulfills several critical functions:
Application | Purpose |
---|---|
Identity Testing | Confirmation of impurity identity in dorzolamide formulations |
Quantitative Analysis | Determination of impurity levels in drug products |
Method Validation | Verification of analytical procedures used in quality control |
Stability Testing | Assessment of degradation pathways in dorzolamide products |
Regulatory Considerations
The regulatory status of N-Deethyldorzolamide hydrochloride is defined primarily by its relationship to dorzolamide:
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It is recognized in pharmacopoeial standards as Dorzolamide Related Compound D
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The compound is included in specifications for dorzolamide hydrochloride raw materials and finished products
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Regulatory authorities require monitoring and control of this compound in pharmaceutical formulations
Regulatory requirements typically specify acceptable limits for this compound in drug substances and products, with these limits established based on safety and quality considerations.
Research Applications
Current and potential research applications for N-Deethyldorzolamide hydrochloride include:
Pharmaceutical Development
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Structure-activity relationship studies exploring carbonic anhydrase inhibition
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Development of analytical methods for impurity profiling
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Formulation studies examining the impact of impurities on product stability
Pharmacological Investigations
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Studies of differential binding to carbonic anhydrase isoforms
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Investigations of potential therapeutic applications leveraging its unique enzyme inhibition profile
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Research on metabolic pathways and pharmacokinetic modeling
In the synthesis of dorzolamide and related compounds, understanding the formation pathways of N-Deethyldorzolamide can provide insights into optimizing synthetic routes and minimizing impurity formation .
Future Research Directions
Several promising research avenues could expand our understanding of N-Deethyldorzolamide hydrochloride:
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Development of more sensitive analytical methods to better quantify the compound in biological matrices
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Exploration of potential therapeutic applications based on its unique enzyme inhibition profile
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Investigation of structure-activity relationships to design novel carbonic anhydrase inhibitors
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Studies examining the long-term safety implications of exposure to this metabolite during dorzolamide therapy
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